

An In-depth Technical Guide to 2-Cycloheptylpropan-2-amine

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Compound of Interest

Compound Name: 2-Cycloheptylpropan-2-amine

Cat. No.: B15322190

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Disclaimer: As of the current date, a specific CAS number for **2-Cycloheptylpropan-2-amine** is not publicly documented, suggesting it may be a novel compound or not widely reported in the chemical literature. This guide, therefore, provides a prospective analysis based on the known properties and synthesis of its close structural analogs, primarily 2-cyclohexylpropan-2-amine (CAS: 19072-67-4) and cycloheptylamine (CAS: 5452-35-7). The experimental protocols and data presented are derived from these analogs and should be adapted and validated for the target compound.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the anticipated chemical properties, potential synthetic routes, and possible applications of **2-Cycloheptylpropan-2-amine**.

Chemical and Physical Data

The properties of **2-Cycloheptylpropan-2-amine** can be predicted based on its structure and comparison with its cyclohexyl and parent cycloheptyl analogs. The following table summarizes key quantitative data.

Property	2-Cycloheptylpropan-2-amine (Predicted)	2-Cyclohexylpropan-2-amine[1][2]	Cycloheptylamine[3][4][5]
CAS Number	Not Found	19072-67-4	5452-35-7
Molecular Formula	C10H21N	C9H19N	C7H15N
Molecular Weight	155.28 g/mol	141.25 g/mol	113.20 g/mol
IUPAC Name	2-cycloheptylpropan-2-amine	2-cyclohexylpropan-2-amine	Cycloheptanamine
Predicted pKa	~11.0	10.91 ± 0.25	11.04 ± 0.20
Boiling Point	-	-	54 °C / 11 mmHg
Density	-	-	0.889 g/mL at 25 °C
Refractive Index	-	-	n20/D 1.472

Proposed Synthesis and Experimental Protocols

The synthesis of a tertiary amine such as **2-Cycloheptylpropan-2-amine** can be approached through several established methodologies. The Ritter reaction is a particularly suitable method for the synthesis of sterically hindered amines.[6][7][8][9]

A plausible synthetic route to **2-Cycloheptylpropan-2-amine** is the Ritter reaction, starting from the corresponding tertiary alcohol, 2-cycloheptylpropan-2-ol. This reaction involves the acid-catalyzed addition of a nitrile to a carbocation, followed by hydrolysis to yield the N-alkyl amide, which can then be hydrolyzed to the desired amine.

Step 1: Synthesis of 2-Cycloheptylpropan-2-ol

The precursor alcohol can be synthesized via a Grignard reaction between cycloheptylmagnesium bromide and acetone.

Step 2: Ritter Reaction to form N-(2-cycloheptylpropan-2-yl)acetamide

The tertiary alcohol is reacted with a nitrile, such as acetonitrile, in the presence of a strong acid like sulfuric acid.

Step 3: Hydrolysis to **2-Cycloheptylpropan-2-amine**

The resulting amide is hydrolyzed under acidic or basic conditions to yield the final amine product.

The following protocol is adapted from general procedures for the Ritter reaction and the known synthesis of the cyclohexyl analog.^{[6][10]}

Materials:

- 2-Cyclohexylpropan-2-ol
- Acetonitrile
- Concentrated Sulfuric Acid
- Sodium Hydroxide solution
- Diethyl ether
- Anhydrous Magnesium Sulfate

Procedure:

- A solution of 2-cyclohexylpropan-2-ol (1 equivalent) in acetonitrile (excess, acting as both reactant and solvent) is cooled to 0°C in an ice bath.
- Concentrated sulfuric acid (2-3 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 10°C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
- The mixture is then carefully poured onto crushed ice and neutralized with a cold aqueous solution of sodium hydroxide.

- The aqueous layer is extracted three times with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield N-(2-cyclohexylpropan-2-yl)acetamide.
- The crude amide is then refluxed with an excess of aqueous hydrochloric acid or sodium hydroxide solution to hydrolyze the amide.
- After hydrolysis is complete, the solution is cooled, basified with sodium hydroxide, and the amine is extracted with diethyl ether.
- The organic extract is dried, and the solvent is evaporated to yield 2-cyclohexylpropan-2-amine. Purification can be achieved by distillation under reduced pressure.

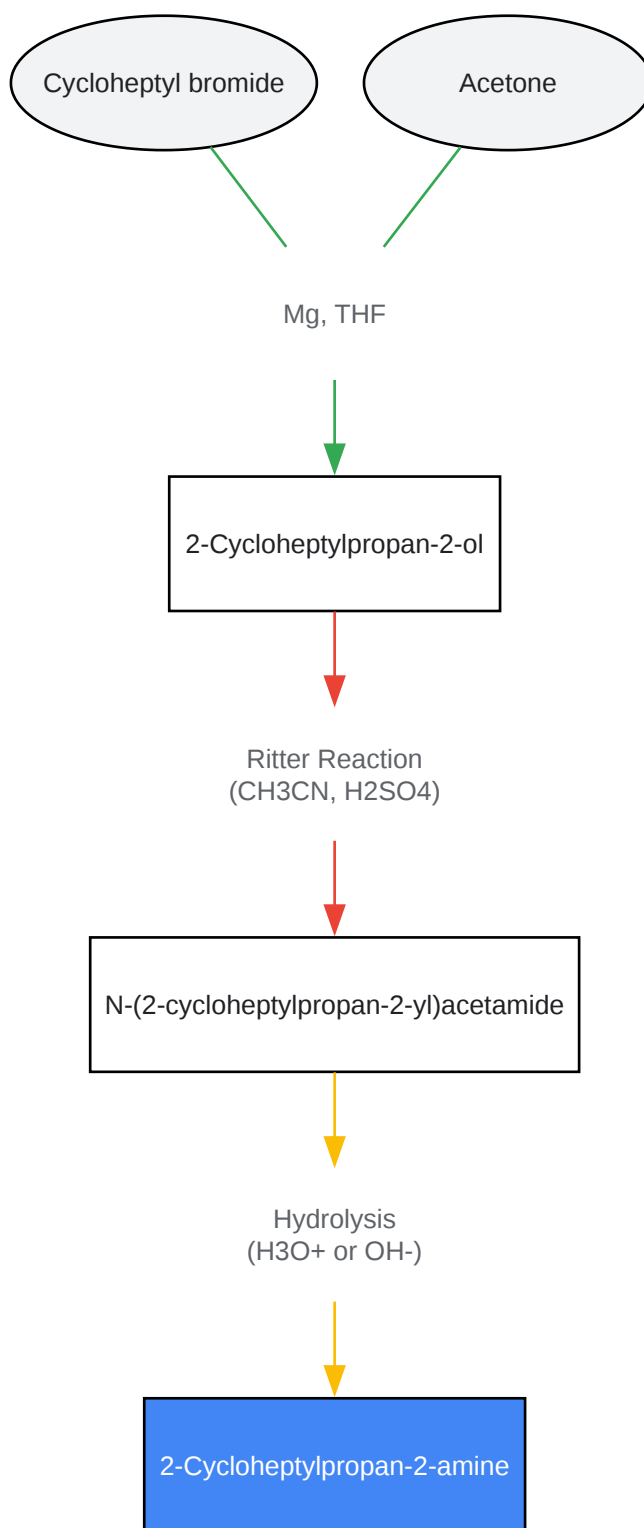
Cycloheptylamine can be prepared by several methods, including the reduction of cycloheptanone oxime or the reductive amination of cycloheptanone.^{[11][12]} The latter involves reacting cycloheptanone with ammonia in the presence of a reducing agent like hydrogen gas and a catalyst (e.g., Raney Nickel) or sodium cyanoborohydride.

Potential Applications in Research and Drug Development

While no specific applications for **2-Cycloheptylpropan-2-amine** have been documented, its structural motifs suggest potential areas of investigation, particularly in medicinal chemistry. Cycloheptylamine derivatives have been explored for their potential as anti-diabetic agents and for their interaction with neurotransmitter systems.^{[7][11][13]} The bulky, lipophilic cycloheptyl group combined with the tertiary amine structure could be a valuable scaffold for developing novel therapeutic agents.

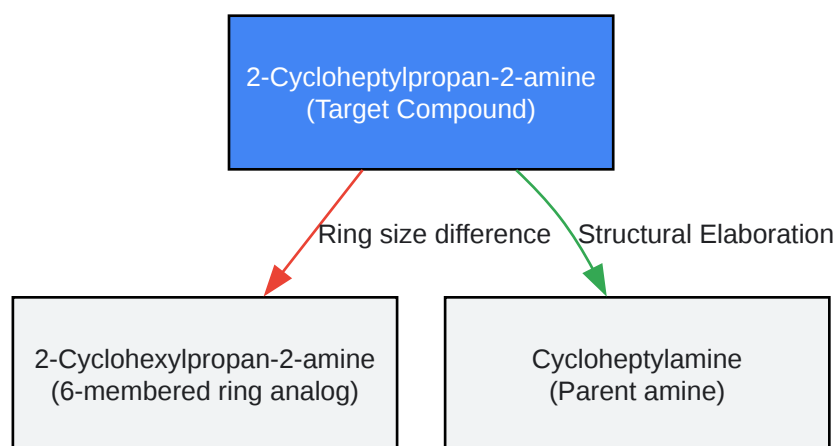
The structural similarity to 2-cyclohexylpropan-2-amine, which has been investigated in the context of N-methyl-D-aspartate (NMDA) receptor antagonists, suggests that **2-Cycloheptylpropan-2-amine** could also exhibit activity at this or other CNS targets.

Visualizations



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Caption: Proposed synthesis of **2-Cycloheptylpropan-2-amine** via Grignard and Ritter reactions.



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Caption: Logical relationship between the target compound and its key structural analogs.

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